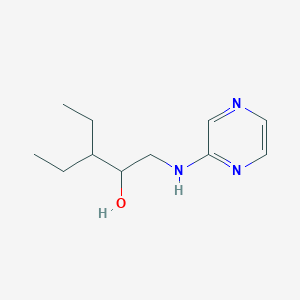
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 3-ethylpentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: An important first-line drug used in the treatment of tuberculosis.
Pyrrolopyrazine derivatives: Known for their antimicrobial, anti-inflammatory, and antiviral activities.
Uniqueness
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is unique due to its specific structure, which combines the pyrazine ring with an ethyl-substituted pentanol moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-ethyl-1-(pyrazin-2-ylamino)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-9(4-2)10(15)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQTQVFRVPNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CNC1=NC=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)

![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)


![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)



![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
